molecular formula C9H14N2O B11754381 (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol

Cat. No.: B11754381
M. Wt: 166.22 g/mol
InChI Key: SJNNSBRZGMIVEM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazopyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the imidazopyridine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of imidazopyridines are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Pyridine derivatives: These compounds have a pyridine ring and can show similar chemical reactivity.

Uniqueness

®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both imidazole and pyridine rings, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

InChI

InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3/t7-/m1/s1

InChI Key

SJNNSBRZGMIVEM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CN2CCCCC2=N1)O

Canonical SMILES

CC(C1=CN2CCCCC2=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.